(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile (E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile MEK Inhibitor I is a selective and potent inhibitor of MEK.
Brand Name: Vulcanchem
CAS No.: 297744-42-4
VCID: VC0534916
InChI: InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17-
SMILES: C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N
Molecular Formula: C21H18N4OS
Molecular Weight: 374.462

(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile

CAS No.: 297744-42-4

Cat. No.: VC0534916

Molecular Formula: C21H18N4OS

Molecular Weight: 374.462

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile - 297744-42-4

Specification

Description MEK Inhibitor I is a selective and potent inhibitor of MEK.
CAS No. 297744-42-4
Molecular Formula C21H18N4OS
Molecular Weight 374.462
IUPAC Name (E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile
Standard InChI InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17-
Standard InChI Key NHBMKTBZZSJUGA-FXBPSFAMSA-N
SMILES C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator